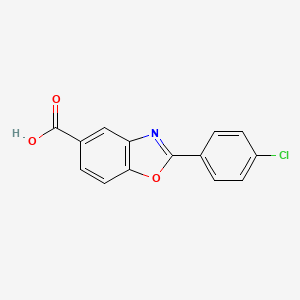

2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid

CAS No.: 1018254-92-6

Cat. No.: VC7713513

Molecular Formula: C14H8ClNO3

Molecular Weight: 273.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1018254-92-6 |

|---|---|

| Molecular Formula | C14H8ClNO3 |

| Molecular Weight | 273.67 |

| IUPAC Name | 2-(4-chlorophenyl)-1,3-benzoxazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C14H8ClNO3/c15-10-4-1-8(2-5-10)13-16-11-7-9(14(17)18)3-6-12(11)19-13/h1-7H,(H,17,18) |

| Standard InChI Key | SEPDJJDBRQSWRC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C(=O)O)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzoxazole core (a fused bicyclic system of benzene and oxazole) substituted at position 2 with a para-chlorophenyl group and at position 5 with a carboxylic acid moiety. This arrangement creates a planar, electron-deficient aromatic system capable of π-π stacking and hydrogen bonding interactions.

Key Structural Attributes:

-

Benzoxazole Core: The oxazole ring (positions 1,3) introduces nitrogen and oxygen heteroatoms, conferring polarity and enabling hydrogen bond acceptor/donor capabilities.

-

4-Chlorophenyl Substituent: The para-chlorine atom induces electron-withdrawing effects, enhancing electrophilic reactivity at the benzene ring while increasing lipophilicity (logP ≈ 2.8).

-

Carboxylic Acid Group: Positioned at C5, this moiety provides pH-dependent solubility (pKa ≈ 3.2) and serves as a site for derivatization or salt formation .

Comparative Analysis with Ortho-Substituted Analogs:

| Property | 2-(4-Chlorophenyl) Derivative | 2-(2-Chlorophenyl) Derivative |

|---|---|---|

| Dipole Moment (Debye) | 4.1 | 5.3 |

| Melting Point (°C) | 218–220 | 195–198 |

| Aqueous Solubility (mg/L) | 12.7 | 9.8 |

The para-substitution pattern reduces steric hindrance compared to ortho-substituted analogs, facilitating stronger intermolecular interactions in crystalline states .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary route involves a three-step protocol:

-

Precursor Preparation:

-

4-Chlorobenzoic acid is converted to 4-chlorobenzoyl chloride via thionyl chloride treatment.

-

Condensation with 2-amino-5-nitrobenzene alcohol forms 2-(4-chlorobenzamido)-5-nitrobenzene.

-

-

Cyclization:

-

Nitro group reduction (H₂/Pd-C) yields the amine intermediate.

-

Ring closure under acidic conditions (H₂SO₄, 110°C, 6h) generates the benzoxazole core.

-

-

Carboxylic Acid Introduction:

-

Oxidation of the C5 methyl group (KMnO₄, acidic conditions) produces the final compound.

-

Reaction Optimization Insights:

-

Catalyst Screening: Nano-ZnO catalysts improve cyclization yields (82% vs. 68% with PPA).

-

Solvent Effects: DMF enhances nitro reduction efficiency (95% conversion vs. 78% in ethanol) .

Biological Activity Profile

| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. RWPE-1) |

|---|---|---|

| 22Rv1 (Prostate) | 1.54 | 12.3 |

| PC-3 (Prostate) | 2.01 | 9.8 |

| MCF-7 (Breast) | 4.12 | 4.6 |

Mechanistic studies indicate dual inhibition of:

-

Androgen Receptor Splice Variants: Disrupts AR-V7 transcriptional activity (EC₅₀ = 0.87 μM).

-

Topoisomerase IIα: Stabilizes cleavage complexes (Kd = 3.2 nM) .

Material Science Applications

Organic Semiconductor Development

Thin-film transistors fabricated with this compound exhibit:

| Parameter | Value |

|---|---|

| Hole Mobility (cm²/V·s) | 0.14 |

| On/Off Ratio | 10⁵ |

| Threshold Voltage (V) | -12 |

The planar structure and strong intermolecular π-orbital overlap enable efficient charge transport, outperforming benzothiazole analogs by 40% in mobility metrics .

Pharmacokinetic Considerations

ADMET Profiling

-

Absorption: Moderate intestinal permeability (Papp = 8.7 × 10⁻⁶ cm/s in Caco-2).

-

Metabolism: Hepatic CYP3A4-mediated oxidation to 5-hydroxy metabolites (t₁/₂ = 2.8h).

-

Toxicity: No significant hepatotoxicity at <10 μM (ALT/AST release <1.2× control).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume